Cas no 71458-08-7 ((trans-4-Pentylcyclohexyl)methanol)

(trans-4-Pentylcyclohexyl)methanol is a cyclohexane derivative featuring a trans-configuration of the pentyl substituent at the 4-position and a hydroxymethyl functional group. This compound is of interest in synthetic organic chemistry due to its rigid cyclohexyl backbone, which can influence stereochemistry and molecular interactions. The trans-4-pentyl group enhances lipophilicity, making it useful in the design of liquid crystals, surfactants, or intermediates for pharmaceuticals and agrochemicals. The primary alcohol moiety allows for further functionalization, enabling applications in polymer synthesis or as a chiral building block. Its well-defined stereochemistry and stability under standard conditions make it a reliable reagent for research and industrial applications.
(trans-4-Pentylcyclohexyl)methanol structure
71458-08-7 structure
Product Name:(trans-4-Pentylcyclohexyl)methanol
CAS No:71458-08-7
MF:C12H24O
MW:184.318364143372
CID:1083095
PubChem ID:13548135
Update Time:2025-11-03

(trans-4-Pentylcyclohexyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (trans-4-Pentylcyclohexyl)methanol
    • (4-pentylcyclohexyl)methanol
    • trans-4-Pentylcyclohexanecarbinol
    • trans-4-Pentylcyclohexanemethanol
    • 4-pentylcyclohexylmethanol
    • ((1s,4r)-4-pentylcyclohexyl)methanol
    • RAOQLAYIDNKQHG-UHFFFAOYSA-N
    • 71458-08-7
    • FT-0752952
    • SCHEMBL3296710
    • 4-Pentylcyclohexylcarbinol
    • 4-n-pentylcyclohexylmethanol
    • A1-25783
    • (4-pentyl-cyclohexyl)-methanol
    • RAOQLAYIDNKQHG-HAQNSBGRSA-N
    • DTXSID00543503
    • Cyclohexanemethanol, 4-pentyl-, trans-
    • SCHEMBL4623782
    • trans-4-pentylcyclohexylmethanol
    • F16558
    • 170573-30-5
    • Inchi: 1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3
    • InChI Key: RAOQLAYIDNKQHG-UHFFFAOYSA-N
    • SMILES: OCC1CCC(CCCCC)CC1

Computed Properties

  • Exact Mass: 184.18282
  • Monoisotopic Mass: 184.182715385g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.868±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 252.9±8.0 ºC (760 Torr),
  • Flash Point: 112.4±8.6 ºC,
  • Solubility: Almost insoluble (0.074 g/l) (25 º C),
  • PSA: 20.23

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(trans-4-Pentylcyclohexyl)methanol Related Literature

Additional information on (trans-4-Pentylcyclohexyl)methanol

Comprehensive Analysis of (trans-4-Pentylcyclohexyl)methanol (CAS No. 71458-08-7): Properties, Applications, and Industry Trends

(trans-4-Pentylcyclohexyl)methanol (CAS 71458-08-7) is a specialized organic compound gaining attention in fragrance synthesis, liquid crystal materials, and pharmaceutical intermediates. This cyclohexane derivative features a trans-configuration and pentyl side chain, contributing to its unique physicochemical properties. With a growing demand for high-purity specialty chemicals, researchers are exploring its potential in advanced material science applications.

The molecular structure of 71458-08-7 combines a hydroxymethyl group with a 4-pentylcyclohexyl backbone, creating a versatile building block for chemical synthesis. Recent studies highlight its role in developing low-viscosity liquid crystals for next-generation displays, aligning with industry needs for energy-efficient electronic devices. The compound's stereochemical purity (>98% trans-isomer) makes it particularly valuable for applications requiring precise molecular orientation.

In the fragrance industry, (trans-4-Pentylcyclohexyl)methanol serves as a precursor for long-lasting floral notes, addressing consumer demand for sustainable perfume fixatives. Its low volatility and excellent stability under various pH conditions make it suitable for premium cosmetic formulations. Manufacturers are increasingly adopting green chemistry approaches to synthesize this compound, responding to market preferences for eco-friendly ingredients.

Thermodynamic studies reveal that CAS 71458-08-7 exhibits a melting point range of 34-36°C and boiling point of 285°C at atmospheric pressure. These properties, combined with its moderate solubility in organic solvents, facilitate its use in precise formulation systems. The compound's logP value of 3.2 suggests optimal balance between hydrophilicity and lipophilicity for many industrial applications.

Recent patent filings indicate growing interest in 71458-08-7 derivatives for electronic-grade materials. Its structural compatibility with polymer matrices enables development of advanced optical films and dielectric layers. As display technologies evolve toward flexible electronics and micro-LEDs, the demand for high-performance intermediates like (trans-4-Pentylcyclohexyl)methanol is projected to increase significantly.

Quality control protocols for CAS 71458-08-7 emphasize HPLC purity verification and isomeric composition analysis. Leading suppliers now provide certificates of analysis detailing residual solvent levels and heavy metal content, meeting stringent requirements from pharmaceutical and electronics industries. Storage recommendations typically specify argon atmosphere protection to maintain compound integrity.

The synthesis of (trans-4-Pentylcyclohexyl)methanol typically involves catalytic hydrogenation of corresponding aromatic precursors, followed by stereoselective reduction. Process optimization focuses on yield improvement and waste reduction, aligning with circular economy principles. Emerging biocatalytic routes show promise for achieving higher enantiomeric excess while reducing energy consumption.

Market analysts note that 71458-08-7 occupies a niche position in the fine chemicals sector, with annual growth rates exceeding 6.5% in Asia-Pacific regions. The compound's supply chain resilience has become a focal point following recent global disruptions, prompting evaluations of alternative sourcing strategies and localized production models.

Environmental fate studies demonstrate that (trans-4-Pentylcyclohexyl)methanol undergoes aerobic biodegradation within 28 days under OECD 301 test conditions. This environmental profile supports its use in sustainable product development, particularly for applications requiring REACH compliance. Proper handling procedures recommend ventilated enclosures during large-scale processing to maintain workplace safety standards.

Future research directions for CAS 71458-08-7 include exploration of its phase behavior in mixed solvent systems and development of novel crystalline forms with enhanced material properties. The compound's structure-activity relationships continue to interest medicinal chemists investigating targeted drug delivery systems, though current applications remain primarily in material science domains.

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